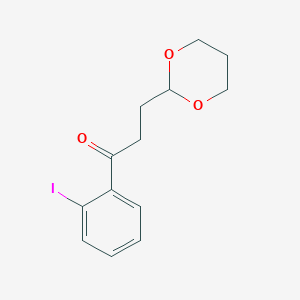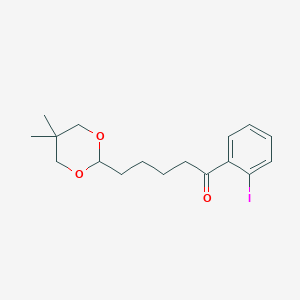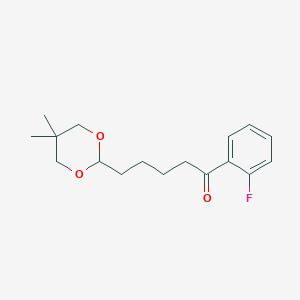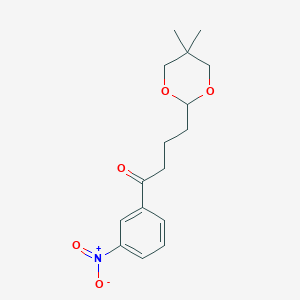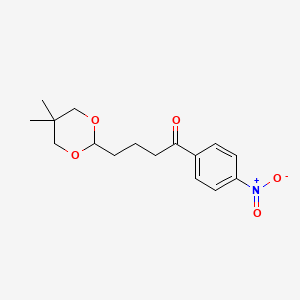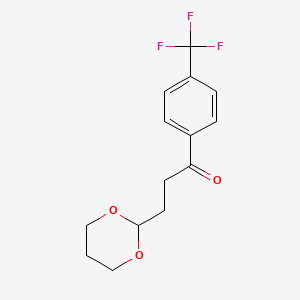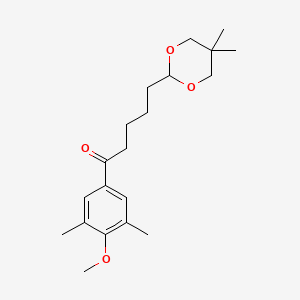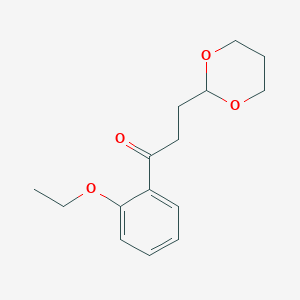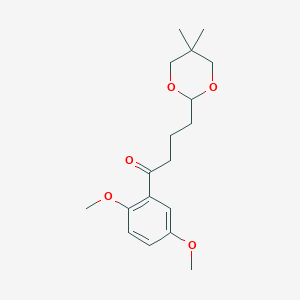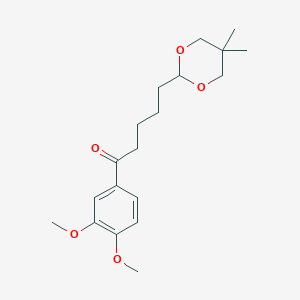
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (4C1M3MPCP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a chlorinated pyrazole that has a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Electrosynthesis
- Electrosynthesis of Chloropyrazolecarboxylic Acids : Research has demonstrated the efficient synthesis of 4-Chlorosubstituted pyrazolecarboxylic acids through chlorination of corresponding acids. This process depends on the structures of initial pyrazolecarboxylic acids, with varying yields based on different substituents and their positions on the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2009).
Structural and Spectral Investigations
- Investigations of Pyrazole-4-Carboxylic Acid Derivatives : Studies focusing on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives have been conducted, incorporating both experimental and theoretical approaches. This includes characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing insight into the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).
Aurora Kinase Inhibition
- Potential in Cancer Treatment : Certain compounds, including those related to pyrazolecarboxylic acid, have been identified as inhibitors of Aurora A kinase. This suggests their potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Molecular Docking Studies
- Synthesis and Molecular Docking : New derivatives of pyrazolecarboxylic acids have been synthesized, with molecular docking studies conducted to predict their binding interactions with target proteins, such as the EGFR. This research contributes to understanding the potential pharmacological applications of these compounds (Reddy et al., 2022).
Synthesis and Crystal Structures
- Synthesis and Structural Analysis : Various studies have focused on synthesizing new derivatives of pyrazolecarboxylic acids and analyzing their crystal structures. These investigations have provided valuable insights into the chemical properties and potential applications of these compounds in different fields (Shen et al., 2012).
Antibacterial Activities
- Antibacterial Properties : Research on metal complexes with pyrazole carboxylic acids, including those with chloro substituents, has revealed their potential antibacterial properties. These studies contribute to the exploration of new antibacterial agents (Liu et al., 2014).
Novel Applications
- Optical Nonlinearity and Potential NLO Materials : Pyrazolecarboxylate derivatives have been investigated for their optical nonlinearity, indicating their potential as materials for optical limiting applications. This opens up new avenues in materials science for developing novel optical materials (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(2)4-6-7(10)8(9(13)14)12(3)11-6/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOALHKKXZVQFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


